6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol
Overview
Description
6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol is a chemical compound characterized by a pyridine ring substituted with a 4-(methylsulfonyl)phenyl group and a hydroxyl group at the 3-position
Mechanism of Action
Target of Action
The primary target of 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol, also known as 5-HYDROXY-2-(4-METHYLSULFONYLPHENYL)PYRIDINE, is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels.
Biochemical Pathways
The compound’s action on DPP4 affects the incretin pathway . By inhibiting DPP4, the compound prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, ultimately leading to a reduction in blood glucose levels.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in blood glucose levels . This could potentially be beneficial in the management of conditions like diabetes mellitus, where there is a need to control hyperglycemia.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function, while the presence of other substances could lead to interactions that affect its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of a boronic acid derivative of pyridin-3-ol with a halogenated 4-(methylsulfonyl)phenyl compound in the presence of a palladium catalyst.
Direct Arylation: Direct arylation of pyridin-3-ol with 4-(methylsulfonyl)benzene derivatives under suitable conditions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining environmental safety standards.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.
Reduction: The sulfonyl group can undergo reduction to form a sulfide or thiol.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions at various positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution often requires strong acids or Lewis acids.
Major Products Formed:
Oxidation Products: Pyridin-3-one or pyridin-3-carboxylic acid derivatives.
Reduction Products: 4-(Methylthio)phenylpyridin-3-ol or 4-(Methylsulfanyl)phenylpyridin-3-ol.
Substitution Products: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-(Methylsulfonyl)phenylacetic Acid: Used as an intermediate in the synthesis of COX-2 inhibitors.
2-Methanesulfonyl-4,6-dimethoxypyrimidine: Another compound with a similar sulfonyl group but different core structure.
Uniqueness: 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol is unique due to its pyridine core, which imparts different chemical reactivity and biological activity compared to other compounds with similar functional groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
6-(4-methylsulfonylphenyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-17(15,16)11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUPRGVDEBLUCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692731 | |
Record name | 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032825-20-9 | |
Record name | 6-[4-(Methylsulfonyl)phenyl]-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032825-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[4-(Methanesulfonyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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